[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Nomenclature Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic framework and functional groups. The parent structure is methanamine, indicating a primary amine (-NH2) attached to a methane group. The substituents are organized hierarchically: the cyclopropane ring attached to the methanamine group is designated as the primary ring, while the cyclopropylmethyl group branches from the first cyclopropane’s carbon atom. The suffix hydrochloride denotes the compound’s salt form, where the amine is protonated and paired with a chloride counterion.
The full IUPAC name is [1-(cyclopropylmethyl)cyclopropyl]methanamine hydrochloride . This nomenclature adheres to Rule P-57.1.2 of the Blue Book, which prioritizes the longest chain or largest ring system while accounting for functional group suffixes. The numbering begins at the methanamine group, ensuring the cyclopropylmethyl substituent receives the lowest possible locant.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C8H16ClN , derived from the neutral amine (C8H15N) and hydrochloric acid (HCl). The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 16 | 1.008 | 16.13 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| Total | 161.67 |
This molecular weight aligns with mass spectrometry data typically observed for bicyclic amine salts. Comparative analysis with related compounds reveals distinct structural features:
The increased molecular weight relative to simpler cyclopropylmethyl amines reflects the added complexity of the bicyclic framework.
Crystal Structure Determination via X-ray Diffraction
While X-ray diffraction data for this compound is not explicitly reported in available literature, analogous cyclopropane-containing compounds exhibit characteristic crystallographic patterns. For example, polymorph control in tasimelteon—a structurally related compound—relies on X-ray powder diffraction to confirm lattice arrangements.
Theoretical modeling suggests the hydrochloride salt of this compound would crystallize in a monoclinic system due to the amine’s protonation and chloride’s ionic interactions. The bicyclic framework likely imposes torsional strain, favoring a crystal lattice with intermolecular hydrogen bonds between the ammonium (-NH3+) and chloride ions. Such interactions are critical for stabilizing the solid-state structure, as seen in related amine hydrochlorides.
Conformational Analysis of Cyclopropyl Substituents
The compound’s two cyclopropane rings introduce significant steric and electronic constraints. Quantum mechanical calculations predict a twist-boat conformation for the bicyclic system, minimizing angle strain while accommodating the cyclopropylmethyl substituent. Key observations include:
- Bond Angles : The C-C-C angles within the cyclopropane rings remain near 60°, consistent with sp³ hybridization and inherent ring strain.
- Torsional Strain : Adjacent hydrogen atoms on the cyclopropane rings adopt eclipsed conformations, contributing to torsional energy of approximately 40 kJ/mol per ring.
- Amine Group Orientation : The protonated amine group favors an axial position relative to the bicyclic system, reducing steric clashes with the cyclopropylmethyl substituent.
Nuclear magnetic resonance (NMR) data supports these predictions. The proton environment around the cyclopropane rings produces distinct splitting patterns, with coupling constants (J) ranging from 6–8 Hz for vicinal hydrogens—a hallmark of cyclopropane’s rigid geometry.
Comparative Structural Analysis with Related Cyclopropane Derivatives
The structural uniqueness of this compound becomes evident when compared to analogous compounds:
(Cyclopropylmethyl)(methyl)amine hydrochloride :
- Simpler monocyclic structure with a single cyclopropane ring.
- Methyl group introduces less steric hindrance compared to the bicyclic system.
- Lower molecular weight (121.61 g/mol vs. 161.67 g/mol) due to reduced carbon content.
(2-cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride :
- Extended alkyl chain between amine and cyclopropane groups.
- Increased molecular weight (175.70 g/mol) from additional methylene (-CH2-) units.
- Enhanced conformational flexibility compared to the rigid bicyclic framework.
-
- Incorporate heterocyclic thiadiazinane rings alongside cyclopropane groups.
- Exhibit similar X-ray diffraction patterns for polymorph identification.
The bicyclic architecture of this compound provides a balance between rigidity and functional group accessibility, making it a candidate for further study in supramolecular chemistry and catalysis.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-8(3-4-8)5-7-1-2-7;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSHPJYISPYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with cyclopropylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine. The amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental precursor for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals. Its cyclopropyl groups provide unique reactivity that can be exploited in synthetic pathways.
Biology
- Cellular Pathway Studies : The compound is utilized in research to investigate cellular pathways and interactions. Its ability to bind specific receptors or enzymes allows researchers to explore its effects on physiological responses and signal transduction mechanisms.
Medicine
- Therapeutic Potential : There is ongoing research into the compound's potential therapeutic properties, particularly as an analgesic or antagonist to strong analgesics like morphine. Studies have indicated its ability to modulate pain pathways and possibly alleviate withdrawal symptoms in opioid-dependent models .
Industry
- Pharmaceutical Development : [1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride is being investigated for its roles in developing new drugs, especially those targeting central nervous system disorders due to its interaction with neurotransmitter systems.
Case Study 1: Analgesic Properties
Research has shown that compounds similar to this compound exhibit analgesic properties. In animal models, these compounds have been tested for their ability to antagonize morphine analgesia effectively, indicating potential applications in pain management therapies .
Case Study 2: Receptor Interaction Studies
Studies focusing on the interaction of this compound with serotonin receptors have revealed its potential as a selective agonist for specific receptor subtypes (e.g., 5-HT2C), which could lead to advancements in treating mood disorders .
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Stereochemical Effects : Enantiomers like (+)-40 exhibit distinct optical rotations and receptor selectivity, suggesting chirality is critical for target engagement .
- Synthetic Routes : Most analogues use reductive amination (NaBH₄/NaBH(OAc)₃) for amine bond formation, indicating a standardized approach for cyclopropane-containing amines .
Physicochemical and Pharmacological Data
Nuclear Magnetic Resonance (NMR)
- Compound (+)-40 : ¹H NMR (D₂O): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.3 Hz, 1H), 3.85 (s, 3H), 3.30–3.10 (m, 2H) .
High-Resolution Mass Spectrometry (HRMS)
Biological Activity
[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride is a chemical compound characterized by its unique cyclopropyl groups, which contribute to its distinct biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C8H15N·HCl
- Molecular Weight : 175.67 g/mol
- CAS Number : 1439899-57-6
The compound's structure allows it to interact with various biological targets, leading to modulation of their activity. This interaction is crucial for its biological effects, which are explored in the following sections.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound can bind to these molecular targets, leading to alterations in cellular pathways and physiological responses.
Key Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Enzyme Modulation : It can modulate the activity of enzymes, affecting metabolic processes within cells.
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
- Inflammation Studies : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related cyclopropyl compounds have shown significant inhibition of inflammatory markers in vitro, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in drug formulation .
- Comparative Analysis : When compared to other cyclopropyl derivatives, this compound exhibits unique binding properties that enhance its efficacy as a biological agent .
Q & A
Q. Table 1. Comparative Synthetic Methods
| Method | Reagent/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃/DCE | 75–85 | 95 |
| Imine Reduction | NaBH₄/MeOH | 60–70 | 90 |
Q. Table 2. Pharmacological Selectivity of Derivatives
| Compound | 5-HT₂C EC₅₀ (nM) | 5-HT₂A EC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| (+)-40 | 12 | 150 | 12.5 |
| 39 | 45 | 200 | 4.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
